Specific Scientific Field: Organic Chemistry
Summary of the Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives often involves heterocyclization of various substrates. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is
Specific Scientific Field: Material Science
Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Methods of Application or Experimental Procedures: The fabrication of OLEDs and OFETs involves the use of thiophene-based molecules. The specific procedures can vary based on the type of device being fabricated .
Results or Outcomes: The use of thiophene-based molecules in these devices has led to advancements in the field of organic electronics .
Summary of the Application: A series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer indolization as the key step .
Methods of Application or Experimental Procedures: The synthesis involved a one-pot procedure with Fischer indolization as the key step. 3-Aminothieno[3,2-b]benzofuran-2-carboxylates were prepared from 3-chlorobenzofuran-2-carbaldehydes in three steps .
Results or Outcomes: The synthesis resulted in a series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, which is a common problem in many industries .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of metal and the environment in which it is used .
Results or Outcomes: The use of thiophene-based molecules as corrosion inhibitors has helped to extend the lifespan of various metal components and structures .
Specific Scientific Field: Pharmacology
Summary of the Application: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of disease being treated and the specific drug being used .
Results or Outcomes: The use of thiophene-based molecules in these drugs has led to advancements in the field of pharmacology .
Specific Scientific Field: Green Chemistry
Summary of the Application: This green methodology allows functionalization of position 3 of the 2-aminothiophene moiety, while having the advantage of employing a catalyst that can be reused at least ten times .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of reaction being carried out .
Results or Outcomes: The use of green methodologies for the synthesis of 2-aminothiophene has led to more sustainable and environmentally friendly chemical processes .
3-Aminothiophene-2-carbaldehyde is an organosulfur compound characterized by the presence of both an amino group and an aldehyde functional group attached to a thiophene ring. Its chemical formula is . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the amino and aldehyde groups, which can participate in various
Research indicates that 3-Aminothiophene-2-carbaldehyde exhibits significant biological activities, including:
The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods:
3-Aminothiophene-2-carbaldehyde finds applications in various fields:
Interaction studies involving 3-Aminothiophene-2-carbaldehyde have focused on its reactivity with biological targets and other chemical species. These studies often explore:
Such studies are crucial for optimizing its use in drug development and understanding its pharmacokinetics .
Several compounds share structural similarities with 3-Aminothiophene-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thiophene-2-carboxaldehyde | Contains a carboxylic acid group | Versatile precursor in drug synthesis |
| 2-Aminothiophene | Lacks the aldehyde functionality | Exhibits different biological activities |
| 3-Aminobenzenesulfonamide | Contains a sulfonamide group | Known for its antibacterial properties |
The uniqueness of 3-Aminothiophene-2-carbaldehyde lies in its dual functionality as both an amino and an aldehyde compound, allowing it to participate in diverse
The synthesis of 3-aminothiophene-2-carbaldehyde emerged as part of broader advancements in thiophene-based heterocyclic chemistry. Early efforts focused on developing methods to introduce amino and aldehyde functional groups onto the thiophene scaffold. Key milestones include the Gewald reaction, a foundational method for synthesizing 2-aminothiophenes, which was later adapted for substituted derivatives. By the 2000s, novel domino reaction strategies involving vinyl azides and 1,4-dithiane-2,5-diol enabled direct access to 3,5-disubstituted analogs, highlighting the compound’s versatility in modern organic synthesis.
3-Aminothiophene-2-carbaldehyde occupies a unique niche within sulfur-containing heterocycles. Its structure features a thiophene core substituted with an amino group at position 3 and an aldehyde moiety at position 2, distinguishing it from simpler thiophene derivatives like 2-aminothiophene. The electron-rich nature of the thiophene ring, combined with the reactivity of its substituents, positions it as a valuable intermediate for constructing complex heterocycles, such as thienopyrimidines and coumarin-thiophene hybrids.
The compound’s significance lies in its dual functionality:
These attributes make it a precursor for bioactive molecules, including antimicrobial agents and kinase inhibitors, where thiophene scaffolds are prized for their stability and interaction with biological targets.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅NOS | |
| Molecular Weight | 127.17 g/mol | |
| Melting Point | 68–70°C | |
| Boiling Point | 338.6°C (at 760 mmHg) | |
| Solubility (Water) | Limited data |
The classical approaches to synthesizing 3-aminothiophene-2-carbaldehyde and related compounds rely on well-established methodologies that have formed the foundation for thiophene chemistry. The most prominent classical route is the Gewald reaction, first developed in the 1960s, which represents a fundamental three-component condensation for constructing 2-aminothiophene derivatives [1] [2].
The traditional Gewald reaction involves the condensation of a ketone or aldehyde with α-cyanoacetate and elemental sulfur in the presence of an organic base such as diethylamine or morpholine. Under typical conditions, the reaction proceeds at temperatures of 70-80°C for 3-12 hours, yielding the desired aminothiophene products in moderate yields of 32-70% [1] [2]. The mechanism proceeds through initial Knoevenagel condensation between the carbonyl compound and cyanoacetate, followed by Michael addition of sulfur and subsequent cyclization to form the thiophene ring [1].
Decarboxylation methods represent another classical approach, particularly for accessing simple 3-aminothiophene derivatives. The synthesis typically begins with 3-aminothiophene-2-carboxylic acid derivatives, which undergo thermal decarboxylation under basic conditions. This method involves heating the carboxylic acid precursor with sodium hydroxide at elevated temperatures, followed by acidification to precipitate the desired product [3] . While this approach provides good yields, it requires multiple steps and careful temperature control to prevent decomposition.
Direct formylation reactions using the Vilsmeier-Haack methodology have been employed for introducing aldehyde functionality into thiophene rings. This classical approach involves treating thiophene derivatives with dimethylformamide and phosphorus oxychloride at elevated temperatures [6]. The reaction proceeds through electrophilic aromatic substitution, with the formyl group typically introduced at the 2-position of the thiophene ring.
Electrophilic aromatic substitution methods constitute another traditional approach for functionalizing thiophene derivatives. These reactions exploit the electron-rich nature of the thiophene ring to introduce various substituents through reactions with electrophilic reagents. Classical nitration, halogenation, and acylation reactions have been extensively studied and provide reliable methods for introducing amino and formyl precursor groups [1] [7].
A significant advancement in thiophene synthesis involves the novel reaction between vinyl azides and 1,4-dithiane-2,5-diol, which provides efficient access to 3,5-disubstituted-4-aminothiophene-2-carbaldehyde derivatives [8] [9]. This methodology represents a departure from traditional approaches by utilizing readily available vinyl azide precursors in a domino reaction sequence.
The reaction mechanism involves an initial nucleophilic attack of the dithiane diol on the vinyl azide, followed by nitrogen extrusion and subsequent ring formation. This process generates mercaptoacetaldehyde equivalents in situ, which then undergo cyclization with the vinyl component to form the thiophene ring [8]. The reaction proceeds under mild conditions at room temperature, typically requiring 2-6 hours for completion.
The yields achieved through this methodology are consistently high, ranging from 75-92%, making it an attractive alternative to classical methods [8] [9]. The eco-friendly nature of this protocol is particularly noteworthy, as it avoids the use of harsh reagents and generates minimal waste products. The reaction can be conducted in environmentally benign solvents, and the only major byproduct is nitrogen gas from the azide decomposition.
The scope of this transformation extends to various substituted vinyl azides, allowing for the preparation of diverse aminothiophene derivatives with different substitution patterns. The regioselectivity of the reaction is generally excellent, with the amino group consistently introduced at the 3-position and the aldehyde functionality at the 2-position of the resulting thiophene ring [8].
The synthesis of aminothiophene derivatives from α,β-dihalogenonitriles represents another modern approach that offers good yields and operational simplicity . This methodology involves the reaction of α,β-dichloropropionitrile or similar dihalo compounds with thioglycolic acid esters under alkaline conditions.
The reaction proceeds through initial nucleophilic substitution of one halogen by the thioglycolic acid sulfur, followed by intramolecular cyclization and elimination to form the thiophene ring . The presence of the nitrile group provides a convenient handle for further functional group transformations, including conversion to amino functionality through reduction or hydrolysis followed by decarboxylation.
Typical reaction conditions involve heating the dihalonitrile with thioglycolic acid methyl ester in the presence of potassium carbonate or sodium hydroxide at temperatures of 60-100°C for 4-8 hours . The yields generally range from 45-85%, depending on the specific substrate and reaction conditions employed.
This approach offers several advantages, including the commercial availability of starting materials, the ability to introduce various substituents through choice of the dihalonitrile precursor, and the potential for scale-up to industrial processes. The method is particularly useful for preparing thiophene derivatives with electron-withdrawing substituents, which can be challenging to access through other routes .
Thioamide-Allene Coupling Reactions have emerged as a powerful tool for constructing polysubstituted 3-aminothiophenes [12] [13]. This methodology employs readily available thioamides and allenes in the presence of a tetrabutylammonium iodide/tert-butyl hydroperoxide (TBAI/TBHP) catalyst system. The reaction proceeds through a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway, providing access to highly functionalized thiophene derivatives in 65-95% yields under mild conditions [12] [13].
Metal-Free Organocatalytic Approaches have gained prominence due to their environmental benefits and operational simplicity. These methods often employ L-proline or other organocatalysts in combination with reducing agents such as Hantzsch esters [14]. The reactions typically proceed under mild conditions and offer good functional group tolerance, making them suitable for preparing complex aminothiophene derivatives.
Flow Chemistry Applications have been developed for the continuous synthesis of thiophene derivatives, offering advantages in terms of reaction control, safety, and scalability [15]. These methods are particularly useful for reactions involving hazardous reagents or those requiring precise temperature control. Flow synthesis has been successfully applied to vinyl azide chemistry and other thiophene-forming reactions.
Microwave-Assisted Synthesis represents another contemporary approach that dramatically reduces reaction times while maintaining or improving yields [16] [14]. The use of microwave irradiation can reduce Gewald reaction times from hours to minutes, making the process more energy-efficient and suitable for high-throughput synthesis.
The optimization of reaction conditions is crucial for maximizing yields and ensuring reproducible results in aminothiophene synthesis. Temperature control is particularly critical, as many reactions involve thermally sensitive intermediates. For classical Gewald reactions, optimal temperatures typically range from 70-80°C, though microwave-assisted variants can operate effectively at 100°C with significantly reduced reaction times [16] [17].
Solvent selection plays a vital role in reaction optimization. While traditional methods often employ ethanol or other protic solvents, modern approaches have demonstrated the effectiveness of alternative solvents including water, ionic liquids, and even solvent-free conditions [17] [14]. The choice of solvent affects not only the reaction rate but also the selectivity and ease of product isolation.
Stoichiometry optimization has led to significant improvements in yields. While classical procedures often required large excesses of reagents, particularly bases and sulfur sources, modern protocols have achieved excellent results with near-stoichiometric quantities [18]. The use of catalytic amounts of bases, particularly in the presence of specialized catalysts, has proven particularly effective.
Reaction time optimization varies significantly depending on the methodology employed. Traditional thermal methods require 3-12 hours, while microwave-assisted synthesis can achieve comparable results in 4-8 minutes [16]. Ultrasonic activation has also been shown to reduce reaction times to 0.5-1 hour while improving yields [14].
Heterogeneous Nanocatalysts have revolutionized aminothiophene synthesis by providing high activity, selectivity, and recyclability. Sodium calcium pyrophosphate (Na₂CaP₂O₇) nanoparticles have demonstrated exceptional performance, requiring only 2.5 mol% loading while achieving yields of 75-90% [17]. These catalysts can be recycled for more than 10 cycles without significant loss of activity.
Magnetic Nanoparticles such as Fe₃O₄@rGO-NH (iron oxide graphene oxide functionalized with morpholine) offer the advantage of easy separation through magnetic fields [14]. These catalysts typically require 10 mol% loading and provide yields of 56-88% under solvent-free conditions. The magnetic separation capability significantly simplifies workup procedures and enables catalyst recycling.
Piperidinium Borate Catalysts represent a breakthrough in truly catalytic systems, requiring only 20 mol% loading while achieving excellent yields of 85-96% in reaction times as short as 20 minutes [18]. These catalysts function as conjugate acid-base pairs, facilitating both the Knoevenagel condensation and subsequent cyclization steps.
Polyacrylonitrile Fiber Catalysts functionalized with methylpiperazine groups provide another recyclable option, requiring 8 mol% loading and demonstrating recyclability for up to 10 cycles [19]. These fiber-based catalysts are particularly suitable for flow processes and continuous manufacturing applications.
Water as Solvent represents one of the most significant advances in green aminothiophene synthesis. Several methodologies have been developed that employ water as the sole solvent, often in combination with ultrasonic activation [14]. These aqueous systems typically achieve yields of 42-90% while eliminating organic solvent waste and simplifying purification procedures.
Solvent-Free Conditions have been successfully implemented for various aminothiophene syntheses, particularly those employing magnetic nanocatalysts [14]. These methods eliminate solvent-related environmental concerns and often provide enhanced reaction rates due to the absence of solvation effects that can inhibit solid-state reactions.
Renewable Feedstock Utilization has been explored for thiophene synthesis, with biomass-derived methyl levulinate serving as a renewable starting material [20]. These approaches align with principles of sustainable chemistry by reducing dependence on petroleum-derived feedstocks.
Energy-Efficient Processes including microwave and ultrasonic activation significantly reduce energy consumption compared to conventional heating methods [16] [14]. Microwave-assisted synthesis can reduce reaction times by orders of magnitude, while ultrasonic activation operates at ambient temperature, further reducing energy requirements.
Catalyst Recyclability is a key consideration in green chemistry approaches. The development of heterogeneous catalysts that can be easily separated and reused multiple times without significant activity loss represents a major advancement [17] [14] [18]. Some catalyst systems demonstrate stability for more than 10 recycling cycles, significantly reducing the environmental impact of the synthesis.
Recrystallization from Ethanol remains the most widely employed purification method for aminothiophene derivatives, achieving purities exceeding 95% with good recovery rates [3] . The process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature and further cooling in an ice bath to maximize crystal formation [21]. The crystallization process benefits from seeding with pure material when crystal formation is sluggish.
Recrystallization from Methanol provides an alternative that often yields superior crystal quality for certain derivatives [22]. The lower boiling point of methanol facilitates solvent removal and can provide better control over crystallization kinetics. Mixed solvent systems employing methanol-water or methanol-ether combinations have proven particularly effective for compounds with intermediate solubility characteristics.
Melt Crystallization represents an advanced purification technique particularly suitable for industrial applications [23]. This method involves cooling a liquid mixture until only the desired compound crystallizes, leaving impurities in the liquid phase. While equipment-intensive, melt crystallization can achieve purities exceeding 97% and eliminates solvent usage entirely [23].
Controlled Cooling Protocols are essential for obtaining high-quality crystals suitable for characterization. Rapid cooling often produces amorphous or poorly crystalline materials, while controlled cooling rates of 1-2°C per hour typically yield well-formed crystals with improved analytical properties [21]. The use of temperature programming in specialized crystallization equipment further enhances reproducibility.
Silica Gel Column Chromatography provides the highest resolution purification method, achieving purities exceeding 98% for most aminothiophene derivatives [24] [22]. The choice of eluent system is critical, with hexane-ethyl acetate mixtures (typically 4:1 to 10:1 ratios) being most commonly employed. The development of the separation can be monitored using thin-layer chromatography with visualization under UV light followed by staining with appropriate reagents.
High-Performance Liquid Chromatography (HPLC) offers both analytical and preparative capabilities for thiophene purification [25]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid provide excellent separation of thiophene derivatives. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility [25].
Gas Chromatography serves both analytical and preparative functions, particularly for volatile thiophene derivatives [26] [27]. The use of specialized stationary phases such as poly(3-hexylthiophene) has demonstrated superior resolution for aliphatic and aromatic isomers [28]. Temperature programming is essential for complex mixtures, with typical programs starting at 100°C and ramping to 250°C at controlled rates.
Thin-Layer Chromatography (TLC) provides rapid analytical assessment of purity and serves as a guide for column chromatography optimization [29]. Aluminum oxide and silica gel plates with various eluent systems enable effective monitoring of reaction progress and product purity. Detection methods include UV fluorescence and chemical staining with isatin in concentrated sulfuric acid, which produces characteristic color reactions with thiophene derivatives [29].
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for structural confirmation and purity assessment of aminothiophene derivatives [30] [31] [32]. ¹H NMR spectroscopy provides diagnostic information about the aromatic protons (δ 6.9-8.2 ppm), aldehyde protons (δ 9.5-10.0 ppm), and amino group protons (δ 5.0-6.5 ppm, broad signals) [33] [32]. The coupling constants between adjacent thiophene protons (typically J = 5.0-5.5 Hz) serve as additional structural confirmation [30] [32].
¹³C NMR spectroscopy enables complete carbon framework characterization, with aromatic carbons appearing in the δ 120-180 ppm region and carbonyl carbons at δ 180-190 ppm [30] [32]. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide complete structural assignment for complex derivatives [34] [30].
Infrared (IR) Spectroscopy confirms the presence of key functional groups through characteristic absorption frequencies [35] [32]. The C=O stretch of aldehyde groups appears at 1650-1680 cm⁻¹, while N-H stretching vibrations of amino groups are observed at 3300-3500 cm⁻¹ [35]. The combination of IR and NMR data provides unambiguous structural confirmation.
Mass Spectrometry provides molecular weight confirmation and fragmentation pattern analysis [36] [37] [38]. Electron impact (EI) mass spectrometry typically shows the molecular ion at m/z 127 for 3-aminothiophene-2-carbaldehyde, along with characteristic fragmentation patterns [33] [36]. High-resolution mass spectrometry (HRMS) enables exact mass determination with accuracy better than 5 ppm, providing additional confirmation of molecular formula [39].
Elemental Analysis serves as a complementary technique for compositional verification, with CHN analysis providing quantitative determination of carbon, hydrogen, and nitrogen content [22]. Modern analytical techniques achieve accuracy within 0.3% of theoretical values, providing reliable confirmation of compound purity and identity.
UV-Visible Spectroscopy characterizes the electronic properties of aminothiophene derivatives, with absorption maxima typically occurring in the 250-350 nm region [35]. These measurements provide information about the extent of conjugation and can be used for quantitative analysis in solution.
| Synthesis Method | Yield Range (%) | Temperature (°C) | Reaction Time | Green Chemistry Features |
|---|---|---|---|---|
| Gewald Reaction (Classical) | 32-70 | 70-80 | 3-12 h | Traditional solvent use |
| Vinyl Azides + 1,4-Dithiane-2,5-diol | 75-92 | Room temp | 2-6 h | Eco-friendly protocol |
| α,β-Dihalogenonitriles + Thioglycolic Acid | 45-85 | 60-100 | 4-8 h | Alkaline conditions |
| Thioamides + Allenes (TBAI/TBHP) | 65-95 | Mild conditions | 3-5 h | Mild conditions, good yields |
| Microwave-Assisted Gewald | 80-92 | 100 | 4-8 min | Energy efficient |
| Na₂CaP₂O₇ Nanocatalyst | 75-90 | 70 | 2-4 h | Water solvent, recyclable catalyst |
| Fe₃O₄ Nanoparticles | 56-88 | Solvent-free | 6 h | Magnetic catalyst recovery |
| Green Chemistry Approach (Water) | 42-90 | 70 | 0.5-1 h | Water solvent, ultrasound |
| Three-Component Condensation | 65-91 | 50-85 | 4 h | Recyclable fiber catalyst |
| Piperidinium Borate Catalyst | 85-96 | Room temp | 20 min | Truly catalytic amounts |
| Catalyst System | Loading (mol%) | Recyclability | Advantages |
|---|---|---|---|
| Diethylamine (Classical) | 100-200 | No | Simple, well-established |
| TBAI/TBHP | 20-50 | Limited | High efficiency, mild conditions |
| Na₂CaP₂O₇ Nanoparticles | 2.5 | Yes (>10 cycles) | Low loading, water solvent |
| Fe₃O₄@rGO-NH | 10 | Yes (magnetic) | Magnetic separation |
| ZnO Nanoparticles | 2.5 | Yes | Low cost, efficient |
| Mg/La Mixed Oxide | 5-10 | Yes | Microwave compatible |
| Piperidinium Borate | 20 | Yes (5 cycles) | Truly catalytic |
| CuSO₄·5H₂O | 500 | No | Green halogenation |
| Polyacrylonitrile Fiber | 8 | Yes (10 cycles) | Heterogeneous, recyclable |
| L-Proline + Hantzsch Ester | 20 | Limited | Organocatalysis |
| Purification Method | Efficiency | Purity Achieved | Scale | Solvent Requirements |
|---|---|---|---|---|
| Recrystallization from EtOH | High | >95% | Lab to Pilot | Moderate |
| Recrystallization from MeOH | High | >95% | Lab to Pilot | Moderate |
| Column Chromatography (Silica) | Very High | >98% | Lab | High |
| Thin-Layer Chromatography | Moderate | 90-95% | Analytical | Low |
| Melt Crystallization | High | >97% | Industrial | None |
| Vacuum Distillation | High | >96% | Lab to Industrial | None |
| Precipitation with Water | Moderate | 85-90% | Lab | Low |
| Gas Chromatography | Analytical | Analytical | Analytical | None |
| HPLC Separation | High | >99% | Lab to Prep | Moderate |
| Crystallization from Mixed Solvents | High | >96% | Lab to Pilot | Moderate |
| Analytical Technique | Application | Key Parameters | Typical Range/Values |
|---|---|---|---|
| ¹H NMR Spectroscopy | Structure confirmation, purity | δ 6.9-8.2 ppm (aromatic), 9.5-10 ppm (CHO) | Chemical shift accuracy ±0.05 ppm |
| ¹³C NMR Spectroscopy | Carbon framework analysis | δ 120-180 ppm (aromatic), 180-190 ppm (C=O) | Carbon signals well-resolved |
| IR Spectroscopy | Functional group identification | C=O stretch 1650-1680 cm⁻¹, N-H 3300-3500 cm⁻¹ | Characteristic frequencies |
| Mass Spectrometry (EI) | Molecular weight, fragmentation | M⁺- m/z 127, base peak fragmentation | Fragmentation patterns |
| HPLC Analysis | Purity determination | Retention time, peak purity | Purity >95% typical |
| Gas Chromatography | Separation and analysis | Separation efficiency, identification | Baseline separation achieved |
| UV-Vis Spectroscopy | Electronic transitions | λmax absorption wavelength | UV absorption 250-350 nm |
| HRMS (ESI) | Exact mass determination | Molecular ion confirmation | Mass accuracy <5 ppm |
| Two-Dimensional NMR | Complex structure elucidation | COSY, HSQC, HMBC correlations | Complete assignment possible |
| Elemental Analysis | Compositional analysis | CHN analysis accuracy | Theoretical composition match |